5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The structure includes a furan-2-ylmethyl group at position 5, a 2-hydroxyphenyl group at position 3, and a 4-isopropylphenyl group at position 2. These substituents influence its electronic, steric, and hydrogen-bonding characteristics, making it distinct from simpler pyrazolone analogs.
Properties
Molecular Formula |
C25H23N3O3 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-propan-2-ylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H23N3O3/c1-15(2)16-9-11-17(12-10-16)24-21-22(19-7-3-4-8-20(19)29)26-27-23(21)25(30)28(24)14-18-6-5-13-31-18/h3-13,15,24,29H,14H2,1-2H3,(H,26,27) |
InChI Key |
KLDHESRWJABTGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can be achieved through multi-step organic synthesis. The synthetic route typically involves the following steps:
Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the pyrrolo[3,4-c]pyrazole core with a furan-2-ylmethyl halide in the presence of a base.
Attachment of the hydroxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a hydroxyphenyl boronic acid or halide.
Incorporation of the propan-2-ylphenyl group:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs.
Chemical Reactions Analysis
5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling reactions: The hydroxyphenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens, nitronium ions).
Scientific Research Applications
5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving the pyrrolo[3,4-c]pyrazole core.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(furan-2-yl)methyl]-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the furan and pyrrolo[3,4-c]pyrazole cores can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Key Differences and Implications
The 2-hydroxyphenyl group introduces strong hydrogen-bond donor capacity, distinct from the β-diketone in compound 5 . The 4-isopropylphenyl group increases steric bulk and lipophilicity relative to simpler phenyl or methylphenyl groups in analogs .
Synthetic Pathways: The target compound likely requires multi-step synthesis involving cyclocondensation of hydrazines with diketones or cyanocarbonyl intermediates, similar to methods in . By contrast, quinazoline-pyrazole hybrids use Ullmann coupling or nucleophilic substitution.
Biological Activity: While quinazoline-pyrazole derivatives exhibit anticonvulsant activity , the target compound’s bioactivity remains uncharacterized.
Computational and Experimental Insights
- Electron Density Analysis : Computational studies using methods like the Colle-Salvetti correlation-energy formula or Multiwfn could elucidate charge distribution and reactive sites. For example, the hydroxyphenyl group’s oxygen may act as an electron-rich center for electrophilic attacks.
- Tautomerism: Analogous to compound 5 , the target compound’s 2-hydroxyphenyl group may exhibit keto-enol tautomerism, stabilized by intramolecular hydrogen bonds (Figure 1).
Figure 1 : Proposed tautomeric forms of the target compound.
Enol form (Stabilized by H-bonding) ↔ Keto form (Less favored)
Biological Activity
The compound 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one , identified by its CAS number 879955-46-1 , has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 433.5 g/mol . The structural characteristics contribute to its biological activity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O4 |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 879955-46-1 |
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections delve into specific biological activities associated with the compound.
Anti-inflammatory Activity
Studies have shown that compounds structurally related to This compound can inhibit key inflammatory pathways. For instance, related compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the inflammatory response.
Case Study:
A related compound, 5-benzofuranol , was reported to inhibit COX and LOX enzymes effectively, with IC50 values ranging from 0.1 to 1.1 µM . This suggests that our compound may exhibit similar inhibitory effects on inflammatory mediators.
Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties. The dihydropyrrolo[3,4-c]pyrazole scaffold is known for its potential in targeting cancer cell proliferation pathways.
Research Findings:
In vitro studies on derivatives of similar structures have shown promising results in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For example, derivatives have been shown to induce apoptosis in various cancer cell lines at micromolar concentrations.
Antimicrobial Activity
The presence of furan and phenolic groups in the structure suggests potential antimicrobial activities. Compounds with furan rings have been documented to exhibit antibacterial and antifungal properties.
Data Table: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Activity (MIC µg/mL) |
|---|---|---|
| 5-benzofuranol | Staphylococcus aureus | 32 |
| 2-furylmethyl ketone | Escherichia coli | 64 |
The proposed mechanisms through which This compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Induction of Apoptosis: Evidence suggests that the compound could trigger apoptotic pathways in cancer cells.
- Disruption of Microbial Cell Walls: The furan moiety may interact with microbial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
